molecular formula C5H9N3O2S B6352705 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% CAS No. 1152896-45-1

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95%

Cat. No. B6352705
CAS RN: 1152896-45-1
M. Wt: 175.21 g/mol
InChI Key: VMJOYMVEUJFZTF-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, also known as MPM-4, is a compound used in various fields of research and industry. It has a molecular weight of 162.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1-Methyl-1H-pyrazole-4-sulfonic acid is 1S/C4H6N2O3S/c1-6-3-4 (2-5-6)10 (7,8)9/h2-3H,1H3, (H,7,8,9) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide is a powder that is stored at room temperature . The compound has a molecular weight of 162.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% has a wide range of applications in scientific research. It can be used as a reagent for the synthesis of various organic compounds, as a catalyst in chemical reactions, and as a buffer in biochemical studies. In addition, 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% is a useful tool for the study of enzyme kinetics, as it can be used to inhibit the activity of enzymes. It can also be used to study the effects of pH on the activity of enzymes.

Mechanism of Action

Target of Action

N,1-dimethyl-1H-pyrazole-4-sulfonamide, also known as 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95%, primarily targets the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.

Mode of Action

The compound interacts with the SDH enzyme, inhibiting its activity . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in energy production within the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle or the tricarboxylic acid cycle). The inhibition of the SDH enzyme disrupts this cycle, leading to a decrease in the production of ATP, the primary energy currency of the cell .

Result of Action

The inhibition of the SDH enzyme by N,1-dimethyl-1H-pyrazole-4-sulfonamide leads to a disruption in energy production within the cell. This can result in cell death, particularly in cells that rely heavily on the citric acid cycle for energy production .

Advantages and Limitations for Lab Experiments

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% is a versatile compound that has a variety of uses in laboratory experiments and research studies. One of the major advantages of using 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% is that it is relatively easy to synthesize, and it can be purified by recrystallization from ethanol. In addition, 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% is relatively stable and can be stored at room temperature for extended periods of time. However, one limitation of using 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% is that it can be toxic if ingested and may cause skin irritation.

Future Directions

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% has a wide range of potential applications in scientific research and laboratory experiments. In the future, it could be used to study the effects of pH on the activity of enzymes and transporters. It could also be used to study the effects of inhibitors on enzyme activity and to study the effects of inhibitors on metabolic pathways. Additionally, 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% could be used to study the effects of inhibitors on protein activity and to study the effects of inhibitors on signal transduction pathways. Finally, 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% could be used to study the effects of inhibitors on cell growth and differentiation.

Synthesis Methods

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% can be synthesized using a two-step process. The first step involves the reaction of 1-methyl-1H-pyrazole-4-sulfonic acid (MPS) with methylamine (MA) in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95%, as well as water and sodium sulfate as byproducts. The second step involves the purification of 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% by recrystallization from ethanol.

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it poses certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

N,1-dimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-6-11(9,10)5-3-7-8(2)4-5/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJOYMVEUJFZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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